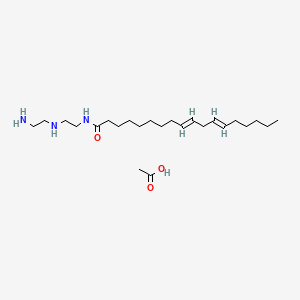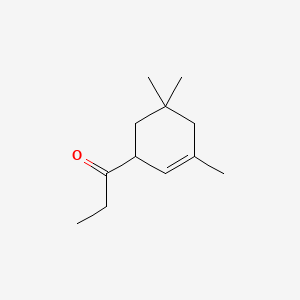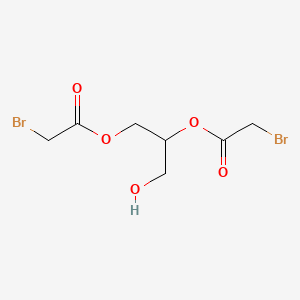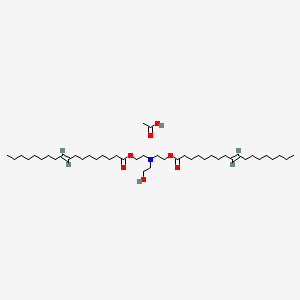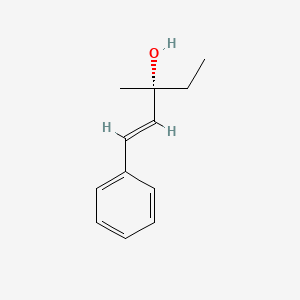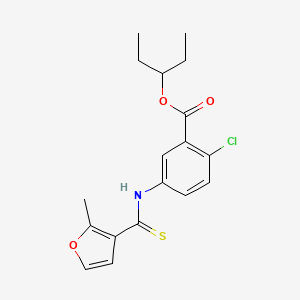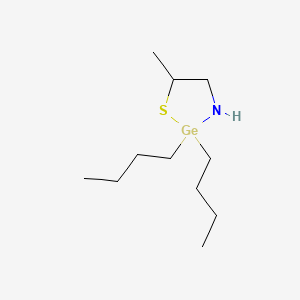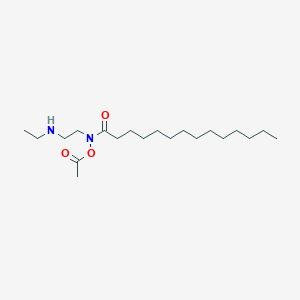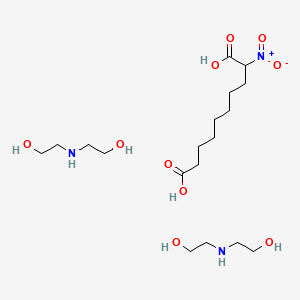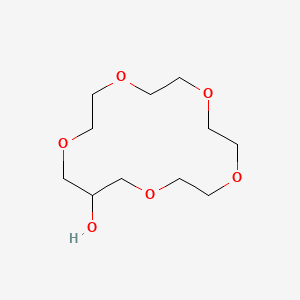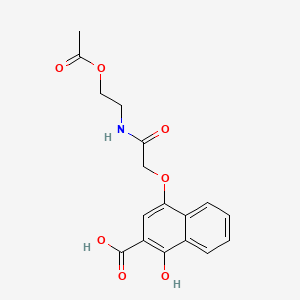
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is a complex organic compound with a unique structure that includes a naphthoic acid core, an acetoxyethyl group, and an amino-oxoethoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid typically involves multiple steps, including the formation of the naphthoic acid core, the introduction of the acetoxyethyl group, and the attachment of the amino-oxoethoxy moiety. The specific reaction conditions can vary, but common methods include:
Formation of the Naphthoic Acid Core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by hydrolysis to yield the naphthoic acid.
Introduction of the Acetoxyethyl Group: This step often involves the reaction of the naphthoic acid with an acetoxyethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Amino-Oxoethoxy Moiety: This can be accomplished through the reaction of the intermediate compound with an amino-oxoethoxy reagent under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 4-(2-((2-(Hydroxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
- 4-(2-((2-(Methoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
Comparison
Compared to similar compounds, 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid is unique due to the presence of the acetoxy group, which can influence its reactivity, solubility, and biological activity. The acetoxy group can be hydrolyzed to yield the corresponding hydroxyl derivative, providing additional versatility in chemical modifications and applications.
特性
CAS番号 |
93820-07-6 |
|---|---|
分子式 |
C17H17NO7 |
分子量 |
347.3 g/mol |
IUPAC名 |
4-[2-(2-acetyloxyethylamino)-2-oxoethoxy]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H17NO7/c1-10(19)24-7-6-18-15(20)9-25-14-8-13(17(22)23)16(21)12-5-3-2-4-11(12)14/h2-5,8,21H,6-7,9H2,1H3,(H,18,20)(H,22,23) |
InChIキー |
QZZPCOBRIQUCOP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCNC(=O)COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



